molecular formula C19H21N3O3 B11004788 3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide

3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide

Cat. No.: B11004788
M. Wt: 339.4 g/mol
InChI Key: UBFZFVCAKSHLGE-UHFFFAOYSA-N
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Description

3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Formation of the Carbazole Moiety: The carbazole ring is synthesized through cyclization reactions involving appropriate aromatic precursors.

    Coupling of the Two Moieties: The oxazole and carbazole moieties are coupled using amide bond formation reactions, typically involving reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carbazole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxazole and carbazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide would depend on its specific biological target. Generally, compounds with oxazole and carbazole moieties can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide lies in its specific combination of the oxazole and carbazole moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C19H21N3O3/c1-24-18-11-12(25-22-18)9-10-17(23)20-16-8-4-6-14-13-5-2-3-7-15(13)21-19(14)16/h2-3,5,7,11,16,21H,4,6,8-10H2,1H3,(H,20,23)

InChI Key

UBFZFVCAKSHLGE-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2CCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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